molecular formula C13H16O4 B7866422 5-Methyl-2-(oxan-4-yloxy)benzoic acid

5-Methyl-2-(oxan-4-yloxy)benzoic acid

Cat. No.: B7866422
M. Wt: 236.26 g/mol
InChI Key: PNFYVPVIHIHINM-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxan-4-yloxy)benzoic acid is a benzoic acid derivative functionalized with a methyl group and a tetrahydropyranyl (oxan-4-yl) ether moiety. This specific substitution pattern makes it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The incorporation of the oxan-4-yloxy group is a strategic modification known to enhance a compound's solubility and metabolic stability, which is a critical parameter in the development of bioactive molecules and prodrugs . Compounds with this structural framework are frequently employed as key building blocks for the synthesis of more complex molecules. Researchers utilize such intermediates in various coupling reactions, where the carboxylic acid functionality allows for further derivatization through amidation or esterification . The structural features of this compound suggest potential research applications in developing candidates for medicinal chemistry projects, particularly where fine-tuning of lipophilicity and polarity is required to optimize pharmacokinetic properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research purposes.

Properties

IUPAC Name

5-methyl-2-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-2-3-12(11(8-9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFYVPVIHIHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This approach adapts the methodology described in patent CN103553991A, which involves halogenation of a precursor followed by nucleophilic substitution with a tetrahydropyran-derived nucleophile. For 5-methyl-2-(oxan-4-yloxy)benzoic acid, the synthesis begins with 5-methyl-2-hydroxybenzoic acid as the starting material.

Step 1: Halogenation

The hydroxyl group at the 2-position is replaced with a halogen (Cl, Br, or I) using methylene chloride as the solvent and a halogenating agent (e.g., bromine or chlorine gas). Key conditions include:

  • Temperature: 10–40°C

  • Molar ratio: 1:1–1.2 (precursor:halogen)

  • Reaction time: 2–8 hours.

Step 2: Nucleophilic Substitution

The halogenated intermediate reacts with sodium tetrahydropyran-4-olate in dimethylformamide (DMF) under catalytic conditions (e.g., cuprous chloride or bromide).

  • Molar ratio: 1:1.2–2.0 (halogenated intermediate:sodium tetrahydropyran-4-olate)

  • Temperature: 50–90°C

  • Catalyst: 0.05–0.1 mol% cuprous halide.

Optimization and Yield

  • Yield range: 75–85% (based on analogous reactions in patent CN103553991A).

  • Purity: >99.5% after recrystallization (HPLC analysis).

Direct Etherification via Acid Catalysis

Reaction Overview

This method employs acid-catalyzed etherification between 5-methyl-2-hydroxybenzoic acid and dihydropyran-4-ol. The process is adapted from the synthesis of methyl 4-[(tetrahydro-2H-pyran-2-yl)oxy]benzoate (PubChem CID 11770459), modified for regioselective oxan-4-yloxy group introduction.

Reaction Conditions

  • Catalyst: Sulfuric acid (0.5–2 mol%)

  • Solvent: Methanol or dichloromethane

  • Temperature: Reflux (60–80°C)

  • Reaction time: 5–10 hours.

Key Considerations

  • Regioselectivity: The use of sterically hindered dihydropyran-4-ol favors substitution at the 2-position of the benzoic acid core.

  • Yield: 70–78% with purity >98% after column chromatography.

Two-Step Sulfonation-Alkylation Method

Reaction Overview

Inspired by patent CN103304453A, this route involves sulfonation followed by alkylation with tetrahydropyran-4-ol.

Step 1: Sulfonation

5-Methyl-2-hydroxybenzoic acid reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Molar ratio: 1:5–8 (precursor:chlorosulfonic acid)

  • Reaction time: 6–9 hours.

Step 2: Alkylation

The sulfonyl chloride intermediate undergoes nucleophilic displacement with tetrahydropyran-4-ol in aqueous sodium hydroxide.

  • Molar ratio: 1:4–6:2–3 (intermediate:sodium hydroxide:tetrahydropyran-4-ol)

  • Temperature: Reflux (100–110°C).

Performance Metrics

  • Total yield: 65–72%

  • Purity: 99.2–99.6% (acid-base titration).

Mitsunobu Reaction for Ether Formation

Reaction Overview

The Mitsunobu reaction offers a high-yield alternative for forming the ether linkage between 5-methyl-2-hydroxybenzoic acid and tetrahydropyran-4-ol.

Reaction Conditions

  • Reagents: Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Reaction time: 12–24 hours.

Advantages and Limitations

  • Yield: 85–90%

  • Drawbacks: High cost of reagents and challenges in scaling up.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EstimateScalability
Halogenation-Substitution75–85>99.5ModerateHigh
Acid-Catalyzed Etherification70–78>98LowModerate
Sulfonation-Alkylation65–7299.2–99.6LowHigh
Mitsunobu Reaction85–90>99HighLow

Industrial-Scale Considerations

For large-scale production, the halogenation-substitution and sulfonation-alkylation methods are preferred due to their cost-effectiveness and scalability. Critical factors include:

  • Solvent recovery: DMF and methylene chloride require efficient distillation systems.

  • Catalyst recycling: Cuprous halides in the halogenation-substitution route can be recovered via filtration .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Methyl-2-carboxybenzoic acid.

    Reduction: 5-Methyl-2-(oxan-4-yloxy)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
5-Methyl-2-(oxan-4-yloxy)benzoic acid serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids.
  • Reduction: Functional groups can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions, where functional groups are exchanged, enabling the synthesis of more complex molecules.
Reaction TypeExamples of ReagentsExpected Products
OxidationPotassium permanganate, CrO3Ketones, Carboxylic acids
ReductionLiAlH4, NaBH4Alcohols, Alkanes
SubstitutionHalogens, NucleophilesNew substituted derivatives

2. Material Science:
The compound is being explored for its potential use in developing new materials. Its unique oxan-4-yloxy group may impart specific properties beneficial for creating polymers or other advanced materials.

Biological Applications

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Study: Antimicrobial Activity
A study showed that derivatives of this compound had a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

2. Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption.

Case Study: Anticancer Research
In vitro tests on human breast cancer cell lines revealed that treatment with related compounds resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxan-4-yloxy group may facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid : Contains a benzoyloxy ester at position 2, contributing to moderate lipophilicity. Its melting point is 126–128°C, and it exhibits analgesic activity comparable to aspirin (ED50 = 81.67 mg/kg vs. 87.87 mg/kg for aspirin) .
  • 5-Methoxy-2-(4-methoxyphenyl)benzoic acid : Features methoxy groups at positions 5 and 4', resulting in increased molecular weight (258.27 g/mol) and higher logP (3.07), indicating greater lipophilicity .
  • 5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid : The pyrazole substituent enables regioselective alkylation reactions (e.g., with neopentyl bromide or bromocycloheptane), yielding ortho- or meta-alkylated products in 50–59% yields .

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Properties
5-Methyl-2-(oxan-4-yloxy)benzoic acid Methyl (5), Oxan-4-yloxy (2) ~252.27 (estimated) ~1.8 High solubility in organic solvents
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid Methyl (5), 4'-Methylbenzoyloxy (2) 270.29 3.2 Melting point: 126–128°C
5-Methoxy-2-(4-methoxyphenyl)benzoic acid Methoxy (5), 4'-Methoxyphenyl (2) 258.27 3.07 PSA: 55.76 Ų

Biological Activity

5-Methyl-2-(oxan-4-yloxy)benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by the presence of a methyl group at the 5-position and an oxan-4-yloxy substituent. The oxan-4-yloxy group may enhance the compound's solubility and membrane permeability, potentially influencing its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the oxan-4-yloxy group may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Biological Activity

Research on related benzoic acid derivatives suggests several potential biological activities for this compound:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial effects against various pathogens, indicating potential therapeutic applications in infectious diseases.
  • Anti-inflammatory Effects : There is evidence that certain benzoic acids can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.

In Vitro Studies

In vitro studies have evaluated the effects of benzoic acid derivatives on cellular models. For instance, compounds derived from benzoic acids have been shown to enhance proteasome and lysosomal activities in human fibroblasts, indicating their role in protein degradation pathways essential for cellular homeostasis .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted on various cancer cell lines to assess the safety profile of benzoic acid derivatives. Results indicated low cytotoxicity at certain concentrations, suggesting a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzoic acid derivatives reveals unique attributes of this compound:

Compound NameAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundPotentialPotentialPotential
3-Chloro-4-methoxybenzoic acidHighModerateLow
3,5-Difluoro-4-(oxan-4-yloxy)benzoic acidModerateHighModerate

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various benzoic acids against Staphylococcus aureus. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications like the oxan-4-yloxy group could enhance efficacy .
  • Anti-inflammatory Mechanisms : Research on inflammation models showed that benzoic acid derivatives could reduce pro-inflammatory cytokine levels, indicating their potential as anti-inflammatory agents .

Q & A

Q. What synthetic routes are recommended for preparing 5-methyl-2-(oxan-4-yloxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Approach: Start with 5-methylsalicylic acid as the precursor. Introduce the oxane (tetrahydropyran) moiety via nucleophilic substitution or Mitsunobu reaction .
  • Optimization Tips:
    • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80°C, 30–60 min under inert atmosphere) .
    • Catalytic hydrogenation (H₂/Pd-C) ensures efficient deprotection of intermediates .
  • Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. How should researchers handle stability issues during storage and experimental use?

Methodological Answer:

  • Stability Profile: The compound is stable under dry, inert conditions but decomposes upon exposure to strong oxidizers (e.g., HNO₃, KMnO₄) or open flames, releasing carbon oxides .
  • Best Practices:
    • Store in amber vials at –20°C under argon.
    • Avoid aqueous solutions at pH >8 to prevent hydrolysis of the oxane ring .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify oxane ring integration (δ ~3.5–4.0 ppm for CH₂-O) and benzoic acid proton shifts (δ ~12–13 ppm for COOH) .
    • FT-IR: Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .
  • Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. How can structural modifications enhance its biological activity, such as enzyme inhibition?

Methodological Answer:

  • Targeted Modifications:
    • Replace the methyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to improve binding to hydrophobic enzyme pockets .
    • Introduce a triazole ring via click chemistry to mimic natural ligands (e.g., histone deacetylase inhibitors) .
  • Validation: Perform molecular docking (AutoDock Vina) and in vitro assays (IC₅₀ measurements) .

Q. How can researchers resolve contradictions in solubility and partition coefficient data?

Methodological Answer:

  • Experimental Design:
    • Solubility: Use shake-flask method with buffered solutions (pH 1–12) and quantify via UV spectrophotometry .
    • LogP: Determine via octanol-water partitioning followed by LC-MS/MS analysis .
  • Data Interpretation: Compare computational predictions (ChemAxon, ACD/Labs) with experimental results to identify outliers .

Q. What computational tools are effective for modeling its thermodynamic stability and reactivity?

Methodological Answer:

  • Software Recommendations:
    • DFT Calculations: Gaussian 16 for optimizing geometry and calculating Gibbs free energy (B3LYP/6-31G* basis set) .
    • Reactivity Prediction: Use Spartan to simulate electrophilic attack sites (e.g., oxane ring susceptibility to acid) .
  • Validation: Correlate computational results with experimental thermal analysis (DSC/TGA) .

Specialized Methodological Challenges

Q. How to design a protocol for detecting hazardous decomposition products during thermal stress?

Methodological Answer:

  • Protocol:
    • Heat the compound incrementally (50–300°C) in a controlled furnace.
    • Capture gaseous products via FT-IR gas cell (detect CO/CO₂ at 2100–2300 cm⁻¹) .
    • Analyze residues via GC-MS for organic byproducts (e.g., benzoquinones) .

Q. What strategies mitigate interference from impurities in biological assays?

Methodological Answer:

  • Purification: Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Controls: Include blank samples spiked with synthetic impurities (e.g., unreacted salicylic acid) to calibrate assay specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.